![molecular formula C13H9F3N2O2 B13595233 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazinoquinoline core, which is known for its biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-nitrophenol with an α-chloroacetyl chloride derivative in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like 4-methyl-2-pentanone and water at low temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets. For instance, as a selective androgen receptor modulator, it binds to androgen receptors and modulates their activity, influencing various biological pathways . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Quinolinyl-pyrazoles: These compounds also contain a quinoline core and have been studied for their pharmacological properties.
Uniqueness
2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9F3N2O2 |
|---|---|
Poids moléculaire |
282.22 g/mol |
Nom IUPAC |
2-methyl-8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-12(19)18-10-4-9-7(3-11(10)20-6)2-8(5-17-9)13(14,15)16/h2-6H,1H3,(H,18,19) |
Clé InChI |
UBMFZDPESJAMGU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



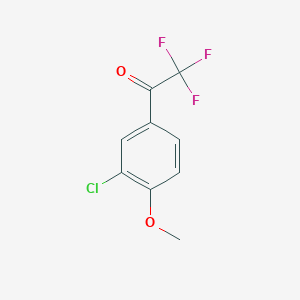

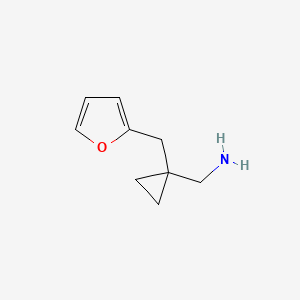
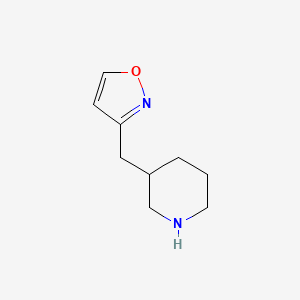
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
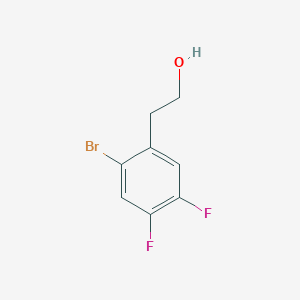
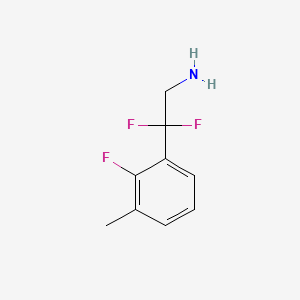

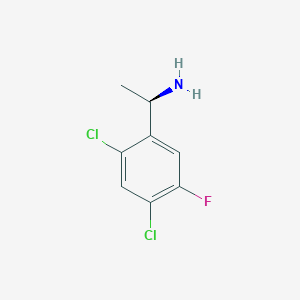
![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)
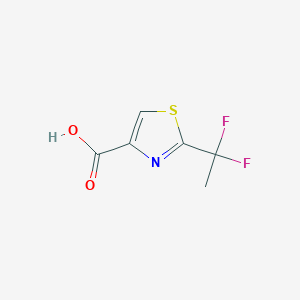
amino}acetamide](/img/structure/B13595210.png)

